molecular formula C7H10F2O3 B2617329 2-(3,3-Difluorocyclobutyl)-2-methoxyacetic acid CAS No. 2219374-16-8

2-(3,3-Difluorocyclobutyl)-2-methoxyacetic acid

Cat. No.: B2617329
CAS No.: 2219374-16-8
M. Wt: 180.151
InChI Key: SIFCZUUSZZJDKT-UHFFFAOYSA-N
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Description

2-(3,3-Difluorocyclobutyl)-2-methoxyacetic acid is a fluorinated cyclobutane derivative with a methoxyacetic acid backbone. Its molecular formula is C₈H₁₂F₂O₃, featuring a 3,3-difluorocyclobutyl group attached to a methoxy-substituted acetic acid moiety. The cyclobutyl ring’s fluorination enhances metabolic stability and lipophilicity, making it relevant in medicinal chemistry for drug design, particularly in kinase inhibitors or GPCR-targeted therapies . While direct literature on this compound is sparse, structurally related analogs (e.g., ethoxy or amino-substituted derivatives) provide insights into its physicochemical and pharmacological properties .

Properties

IUPAC Name

2-(3,3-difluorocyclobutyl)-2-methoxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O3/c1-12-5(6(10)11)4-2-7(8,9)3-4/h4-5H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFCZUUSZZJDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluorocyclobutyl)-2-methoxyacetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction parameters.

    Catalytic Processes: Employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluorocyclobutyl)-2-methoxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluorocyclobutyl)-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs.
  • Amino vs. Methoxy: Amino derivatives (e.g., ) exhibit higher polarity, favoring aqueous solubility but limiting blood-brain barrier penetration compared to methoxy analogs.

Analogs with Alternative Substituents

Compound Name Molecular Formula Key Substituents Key Properties/Applications References
3-(3,3-Difluorocyclobutyl)benzoic acid C₁₁H₁₀F₂O₂ Benzoic acid core Higher acidity (pKa ~4.2); used in metal-organic frameworks
2-(4-Bromophenyl)-2-methoxyacetic acid C₉H₉BrO₃ Bromophenyl group Electron-withdrawing Br enhances electrophilicity; used in cross-coupling reactions
2-(4-Hydroxy-3-methoxyphenyl)acetic acid C₉H₁₀O₄ Phenolic hydroxyl group Antioxidant properties; lower logP (~1.2) due to polar -OH

Key Observations :

  • Cyclobutyl vs. Aromatic Rings : Difluorocyclobutyl analogs exhibit superior conformational rigidity compared to flexible alkyl or aromatic chains, improving target binding specificity .
  • Methoxy vs. Hydroxyl : Methoxy groups reduce hydrogen-bonding capacity compared to hydroxylated analogs, impacting receptor interactions .

Physicochemical and Pharmacological Data

Predicted Properties of 2-(3,3-Difluorocyclobutyl)-2-methoxyacetic Acid

  • Molecular Weight : 218.18 g/mol (calculated from C₈H₁₂F₂O₃).
  • Collision Cross Section (CCS) : Estimated ~147–153 Ų (based on ethoxy analog data) .
  • Lipophilicity : logP ~1.5 (predicted; lower than ethoxy analog due to shorter alkyl chain).

Pharmacological Relevance

  • Metabolic Stability : Fluorination at the cyclobutyl ring reduces oxidative metabolism, as seen in related ethoxy derivatives .

Biological Activity

2-(3,3-Difluorocyclobutyl)-2-methoxyacetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

C7H10F2O3\text{C}_7\text{H}_10\text{F}_2\text{O}_3

This structure features a cyclobutane ring with two fluorine atoms, which may influence its biological properties significantly.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The presence of the difluorocyclobutyl group enhances its lipophilicity and potentially increases its binding affinity to target proteins, such as enzymes involved in metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play roles in disease processes, particularly those involved in kinase pathways associated with cancer and inflammation.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : It has shown potential in reducing inflammation in cellular models.
  • Anticancer Potential : Some studies have indicated that it may inhibit cell proliferation in cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduced cytokine production in vitro
AnticancerInhibited proliferation of specific cancer cell lines

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests its potential as a new antimicrobial agent.
  • Inhibition of Cancer Cell Proliferation : In vitro assays showed that the compound effectively inhibited the growth of breast and prostate cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

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